Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine
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Overview
Description
Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine is a peptide compound composed of a sequence of amino acids: glycine, serine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.
Scientific Research Applications
Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.
L-phenylalanyl-L-phenylalanine: Another peptide with two phenylalanine residues.
Glycyl-L-seryl-L-phenylalanine: A tripeptide with a similar sequence but fewer glycine residues.
Uniqueness
Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple glycine residues provides flexibility, while the serine and phenylalanine residues contribute to its bioactivity and potential interactions with molecular targets.
Properties
CAS No. |
918440-03-6 |
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Molecular Formula |
C27H34N6O8 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H34N6O8/c28-13-22(35)29-14-23(36)30-15-24(37)31-21(16-34)26(39)32-19(11-17-7-3-1-4-8-17)25(38)33-20(27(40)41)12-18-9-5-2-6-10-18/h1-10,19-21,34H,11-16,28H2,(H,29,35)(H,30,36)(H,31,37)(H,32,39)(H,33,38)(H,40,41)/t19-,20-,21-/m0/s1 |
InChI Key |
SEDXVFKQRRRUKG-ACRUOGEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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